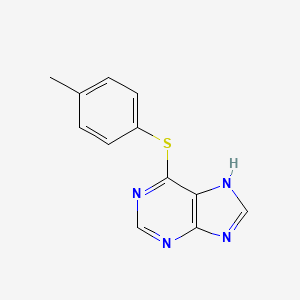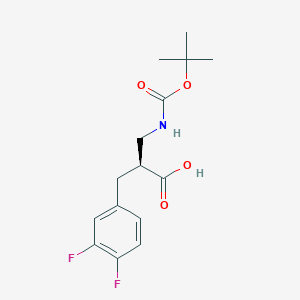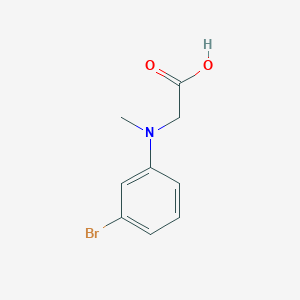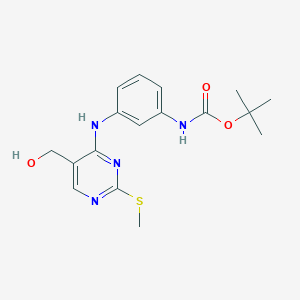
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by its complex structure, which includes a quinolinone core substituted with a 4-chlorobenzoyl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with a suitable quinoline derivative under acidic conditions. This is followed by methylation and phenylation steps to introduce the respective substituents. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions under controlled conditions, minimizing the risk of side reactions and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while reduction may produce simpler quinolinone structures.
Aplicaciones Científicas De Investigación
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-chlorophenyl)-1-methyl-4-phenyl-2(1H)-quinolinone
- 6-(4-bromobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
- 6-(4-methylbenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
Uniqueness
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C23H16ClNO2 |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
6-(4-chlorobenzoyl)-1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C23H16ClNO2/c1-25-21-12-9-17(23(27)16-7-10-18(24)11-8-16)13-20(21)19(14-22(25)26)15-5-3-2-4-6-15/h2-14H,1H3 |
Clave InChI |
VPZBUAJQMMZMIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)

![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)






![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)

